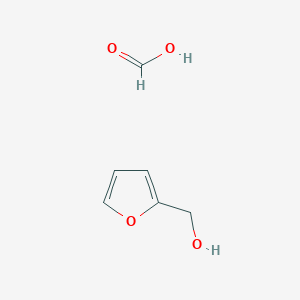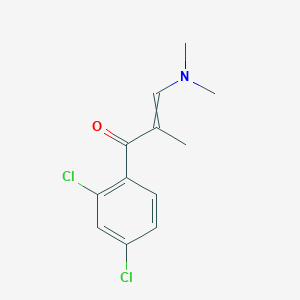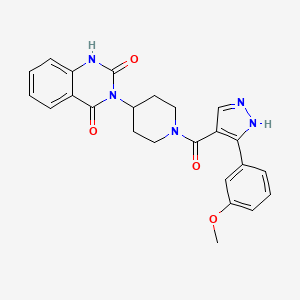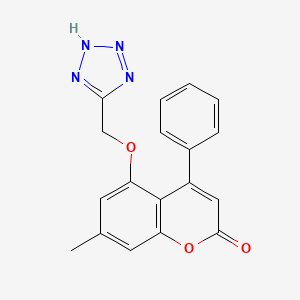![molecular formula C18H14Cl2N4O2S B14100438 2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B14100438.png)
2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide is a complex organic compound that features a triazine ring, a benzyl group, and a dichlorophenyl acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Sulfanyl Group: The sulfanyl group is attached to the triazine ring through a thiolation reaction.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety by reacting the intermediate with 2,6-dichloroaniline under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced triazine derivative.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Agriculture: Possible application as a pesticide or herbicide.
Materials Science: Use in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyl and dichlorophenyl groups may enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-[(6-benzyl-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide: Lacks the hydroxyl group.
2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide: Has only one chlorine atom on the phenyl ring.
Uniqueness
The presence of both the hydroxyl group and the dichlorophenyl acetamide moiety in 2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide makes it unique
特性
分子式 |
C18H14Cl2N4O2S |
|---|---|
分子量 |
421.3 g/mol |
IUPAC名 |
2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide |
InChI |
InChI=1S/C18H14Cl2N4O2S/c19-12-7-4-8-13(20)16(12)21-15(25)10-27-18-22-17(26)14(23-24-18)9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,21,25)(H,22,24,26) |
InChIキー |
NRBJVKRTSKDPFQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=C(C=CC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-hydroxy-5-methoxy-N-[4-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B14100364.png)

![2-phenyl-5-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14100377.png)
![1-(3-Chlorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100378.png)



![3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/structure/B14100390.png)
![2-(4,6-dimethylpyrimidin-2-yl)-8-(4-fluorophenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B14100392.png)

![4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14100410.png)

![2-Allyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100430.png)

